molecular formula C11H15F3O4SSi B1589255 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 217813-03-1

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B1589255
M. Wt: 328.38 g/mol
InChI Key: OJVREKSBMMQLBJ-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H15F3O4SSi . It is also known as 3-Methoxy-2-(trimethylsilyl)phenyl Triflate and Trifluoromethanesulfonic Acid 3-Methoxy-2-(trimethylsilyl)phenyl Ester .


Molecular Structure Analysis

The molecular weight of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is 328.38 g/mol . The compound is a liquid at 20°C .


Chemical Reactions Analysis

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is an important ortho-benzyne precursor in aryne chemistry . It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .


Physical And Chemical Properties Analysis

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a colorless to light orange to yellow clear liquid . It has a specific gravity of 1.25 at 20/20°C and a refractive index of 1.47 .

Scientific Research Applications

  • General Information

    • “3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a chemical compound with the molecular formula C11H15F3O4SSi and a molecular weight of 328.38 .
    • It is a colorless to light orange to yellow clear liquid .
    • It is air sensitive and heat sensitive .
    • It has a specific gravity of 1.25 and a refractive index of 1.47 .
    • It is used as a precursor in aryne chemistry .
  • Safety and Handling

    • This compound is dangerous and causes severe skin burns and eye damage .
    • It may be corrosive to metals .
    • It should be stored under inert gas in a corrosive resistant container with a resistant inner liner .
    • It should be stored at a temperature between 0-10°C .
  • Applications

    • This compound is used as a precursor in multicomponent reactions (MCR), aryne/heteroaryne precursors, and benzyne precursors applicable under mild conditions .
    • It is used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .
    • It is used as an arylating agent for the asymmetric α-arylation of ketones catalyzed by Pd (dba) 2 and difluorphos .
    • It is used in the one pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .
  • Asymmetric Allylic Alkylation

    • Trimethylsilyl trifluoromethanesulfonate has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand .
  • Generation of Benzyne

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, a related compound, is an important ortho-benzyne precursor in aryne chemistry . It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .
  • Multicomponent Reactions

    • 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is used as a precursor in multicomponent reactions (MCR), aryne/heteroaryne precursors, and benzyne precursors applicable under mild conditions .

Safety And Hazards

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is classified as corrosive to metals and causes severe skin burns and eye damage . It should be stored under inert gas at a temperature between 0-10°C .

properties

IUPAC Name

(3-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(10(8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVREKSBMMQLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452332
Record name 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

CAS RN

217813-03-1
Record name 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217813-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Sharma, P Gogoi - ChemistrySelect, 2017 - Wiley Online Library
A novel transition‐metal free synthetic strategy has been developed for the direct synthesis of 2‐formylarylsulphonate from aryne precursor. The reaction proceeds via CO and C−C …
T Taniguchi, DP Curran - Angewandte Chemie, 2014 - Wiley Online Library
Arynes were generated in situ from ortho‐silyl aryl triflates and fluoride ions in the presence of stable N‐heterocyclic carbene boranes (NHCBH 3 ). Spontaneous hydroboration …
Number of citations: 48 onlinelibrary.wiley.com
P Singh, AG Cairns, DE Adolfsson, J Ådén… - Organic …, 2019 - ACS Publications
We report the synthesis of 6-arylthio-substituted-N-alkenyl 2-pyridones by ring opening of bicyclic thiazolino-2-pyridones with arynes. Varied functionalization was used to investigate …
Number of citations: 16 pubs.acs.org
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A synthetic strategy has been developed for the direct synthesis of ortho-methylthio allyl and vinyl ethers via three-component reaction of in situ generated aryne, activated alkene and …
Number of citations: 22 pubs.rsc.org
D Pena, D Pérez, E Guitián… - European Journal of …, 2003 - Wiley Online Library
The palladium(0)‐catalyzed reaction of benzyne with suitably functionalized benzodiynes to afford benzo[b]fluorenones is described. The outcome of the reaction is affected by the steric …
X Pan, Y Ma, Z Liu - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A mild and transition-metal-free approach for the synthesis of (E)-3-aryl-2,3,4,5-tetrahydro-1H-3-benzazonines via [2,3] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines with …
Number of citations: 9 pubs.rsc.org
K Neog, D Dutta, B Das, P Gogoi - Organic letters, 2017 - ACS Publications
A novel transition-metal-free direct synthesis of 3-substituted isocoumarin from 4-hydroxycoumarin and a benzyne precursor is developed. This synthetic strategy proceeds via C–O and …
Number of citations: 41 pubs.acs.org
H Hazarika, K Chutia, B Das, P Gogoi - New Journal of Chemistry, 2022 - pubs.rsc.org
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good …
Number of citations: 3 pubs.rsc.org
K Neog, D Dutta, B Das, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A novel transition-metal free synthetic strategy has been developed for the direct synthesis of quaternary phosphonium triflates via insertion of aryne into phosphine oxide. This …
Number of citations: 18 pubs.rsc.org
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A transition-metal free synthetic strategy has been developed for the direct synthesis of ortho-formyl substituted allyl aryl ethers via a cascade three-component coupling of arynes, …
Number of citations: 21 pubs.rsc.org

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